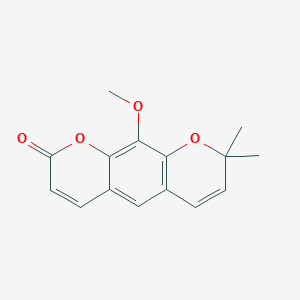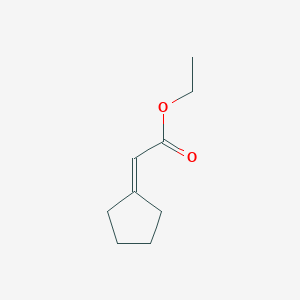
7-Prenyloxycoumarin
Descripción general
Descripción
Nsc267697: Heracleum dissectum. Este compuesto ha atraído una atención significativa debido a sus potenciales efectos terapéuticos, particularmente en la prevención y el tratamiento del cáncer de mama. Además, exhibe efectos citotóxicos en varias otras líneas celulares cancerosas .
Mecanismo De Acción
El mecanismo por el cual Nsc267697 ejerce sus efectos implica varios objetivos moleculares y vías:
Análisis Bioquímico
Biochemical Properties
7-Prenyloxycoumarin interacts with various enzymes, proteins, and other biomolecules. It is a secondary metabolite from the endophytic fungus of Annulohypoxylon ilanense
Cellular Effects
This compound has shown cytotoxic effects on the MCF-7, a breast carcinoma cell line . It influences cell function by inducing apoptosis, as suggested by DNA fragmentation
Molecular Mechanism
It has been observed that this compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de Nsc267697 típicamente involucra la prenilación de la umbeliferona (7-hidroxicumarina). La reacción se lleva a cabo en condiciones básicas, a menudo usando carbonato de potasio como base y bromuro de prenilo como agente prenilante. La reacción suele realizarse en un solvente orgánico como acetona o dimetilformamida (DMF) a temperaturas elevadas para facilitar la formación del producto deseado.
Métodos de Producción Industrial: La producción industrial de Nsc267697 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye el control preciso de la temperatura, el tiempo de reacción y el uso de reactivos de alta pureza. El producto final se purifica típicamente mediante técnicas como recristalización o cromatografía para garantizar que cumpla con los estándares requeridos para la investigación y las aplicaciones terapéuticas.
Análisis De Reacciones Químicas
Tipos de Reacciones: Nsc267697 experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: Esta reacción puede modificar el anillo de cumarina, alterando potencialmente su actividad biológica.
Reducción: Las reacciones de reducción pueden afectar al grupo prenilo, dando lugar a diferentes derivados.
Sustitución: Se pueden introducir varios sustituyentes en el anillo de cumarina o en el grupo prenilo, modificando las propiedades del compuesto.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan a menudo agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Se emplean reactivos halogenados y nucleófilos en condiciones básicas o ácidas para introducir nuevos sustituyentes.
Productos Principales: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede dar lugar a derivados hidroxilados, mientras que la reducción puede producir formas hidrogenadas del compuesto.
Aplicaciones Científicas De Investigación
Nsc267697 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Sirve como compuesto modelo para estudiar cumarinas preniladas y su comportamiento químico.
Biología: La investigación ha demostrado su potencial en la modulación de vías biológicas, lo que lo convierte en una herramienta valiosa para el estudio de los procesos celulares.
Medicina: Sus propiedades anticancerígenas, particularmente contra el cáncer de mama, han sido ampliamente estudiadas. .
Industria: Nsc267697 se utiliza en el desarrollo de nuevos agentes terapéuticos y como compuesto de referencia en los procesos de control de calidad.
Comparación Con Compuestos Similares
Nsc267697 es único entre las cumarinas preniladas debido a su estructura específica y actividad biológica. Compuestos similares incluyen:
7-Hidroxicumarina: El compuesto padre del cual se deriva Nsc267697.
7-Metoxicumarina: Otro derivado con diferentes sustituyentes en el anillo de cumarina.
8-Preniloxicumarina: Un compuesto similar con el grupo prenilo en una posición diferente del anillo de cumarina.
En comparación con estos compuestos, Nsc267697 exhibe propiedades anticancerígenas distintas y un mecanismo de acción único, lo que lo convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
7-(3-methylbut-2-enoxy)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-10(2)7-8-16-12-5-3-11-4-6-14(15)17-13(11)9-12/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHJTSOVVRGDEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50313213 | |
| Record name | 7-Prenyloxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50313213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10387-50-5 | |
| Record name | O-Prenylumbelliferone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10387-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 267697 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010387505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC267697 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267697 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Prenyloxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50313213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential anticancer mechanisms of 7-prenyloxycoumarins?
A1: While the exact mechanisms are still under investigation, research suggests that 7-prenyloxycoumarins like umbelliprenin might exert anticancer effects through various pathways. One proposed mechanism involves inducing apoptosis, a form of programmed cell death, in cancer cells. This effect has been observed in breast cancer cells (MCF-7) treated with auraptene, where it was linked to upregulation of the pro-apoptotic protein Bax []. Furthermore, umbelliprenin has shown promising results in a mouse model of lung cancer, where it demonstrated cytotoxic effects on Lewis lung cancer (LLC) cells while having minimal impact on healthy splenocytes []. This suggests a degree of selectivity towards cancerous cells. Additionally, umbelliprenin treatment in this model led to a decrease in tumor size and a shift towards a Th1 immune response, characterized by increased TNF-α and IFN-γ levels, and decreased IL-10, IL-4, Foxp3, and TGF-β levels []. This modulation of the immune response could contribute to its antitumor activity.
Q2: Beyond anticancer activity, what other biological activities have been reported for 7-prenyloxycoumarins?
A2: 7-prenyloxycoumarins, particularly umbelliprenin, have demonstrated a range of biological activities beyond their anticancer potential. These include:
- Anti-inflammatory activity: Umbelliprenin has shown efficacy in reducing inflammation. []
- Antioxidant activity: It can scavenge free radicals and protect against oxidative stress. []
- Antileishmanial activity: Studies indicate potential for combating Leishmania parasites. [, ]
Q3: Can you elaborate on the structure-activity relationship (SAR) of 7-prenyloxycoumarins?
A3: While comprehensive SAR studies are ongoing, existing research hints at the importance of the prenyl group for the biological activity of 7-prenyloxycoumarins. For instance, in a study evaluating the trypanocidal activity of compounds extracted from Polygala sabulosa, the prenylated coumarin, 6-methoxy-7-prenyloxycoumarin, exhibited significantly higher activity against both epimastigote and trypomastigote forms of Trypanosoma cruzi compared to other compounds lacking the prenyl group []. This suggests that the prenyl group may be crucial for interacting with target molecules or influencing the compound's pharmacokinetic properties.
Q4: What is the availability of 7-prenyloxycoumarins like umbelliprenin? Are they solely naturally occurring, or can they be synthesized?
A4: Umbelliprenin, along with other 7-prenyloxycoumarins like auraptene and 7-isopentenyloxycoumarin, can be found naturally in various edible plants. These include members of the Rutaceae and Apiaceae families, with citrus fruits and Ferula species being particularly rich sources [, ]. Furthermore, researchers have successfully developed methods for the chemical synthesis of these compounds. One method involves reacting 7-hydroxycoumarin with the relevant prenyl bromides under alkaline conditions using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a catalyst []. This accessibility through both natural sources and chemical synthesis makes 7-prenyloxycoumarins promising candidates for further investigation and potential development into therapeutic agents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(E)-5-[6-Hydroxy-5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B162068.png)







